molecular formula C24H27N3O2 B4283446 N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide

N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide

Cat. No. B4283446
M. Wt: 389.5 g/mol
InChI Key: GBCHPXKVWQWCQM-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide, also known as DPA-714, is a chemical compound used in scientific research for its ability to bind to the translocator protein (TSPO) found in the outer mitochondrial membrane of cells. This protein is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. DPA-714 has shown potential in a range of research applications, including neuroimaging, cancer research, and drug development.

Mechanism of Action

N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide binds to the TSPO protein found in the outer mitochondrial membrane of cells. This protein is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. By binding to TSPO, N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide can modulate these processes and potentially have a therapeutic effect.
Biochemical and Physiological Effects:
Research has shown that N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide can modulate a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide has been shown to have potential in cancer therapy, as it can selectively target cancer cells that overexpress TSPO. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide in lab experiments is its ability to selectively target cells that overexpress TSPO, making it a potential candidate for cancer therapy. Additionally, N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide has been shown to modulate a variety of cellular processes, making it a useful tool for investigating the role of TSPO in different disease states. However, one limitation of using N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide is its potential toxicity, as high doses have been shown to cause cellular damage.

Future Directions

There are several future directions for research involving N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide. One area of interest is the development of N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide-based therapies for cancer, as it has been shown to selectively target cancer cells that overexpress TSPO. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide, as well as its potential in drug development. Finally, research is needed to investigate the potential toxicity of N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide and to develop safer alternatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide has been used in a range of scientific research applications, including neuroimaging studies to investigate the role of TSPO in neuroinflammation and neurodegenerative diseases. Studies have also shown that N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide can be used to selectively target cancer cells that overexpress TSPO, making it a potential candidate for cancer therapy. Additionally, N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide has been investigated for its potential in drug development, as it has been shown to modulate a variety of cellular processes.

properties

IUPAC Name

(E)-N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-4-14-27(15-5-2)23-12-6-19(7-13-23)16-21(17-25)24(29)26-22-10-8-20(9-11-22)18(3)28/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCHPXKVWQWCQM-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.